molecular formula C23H18ClN3O3S B187338 N-[[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methoxybenzamide CAS No. 6408-60-2

N-[[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methoxybenzamide

Cat. No. B187338
CAS RN: 6408-60-2
M. Wt: 451.9 g/mol
InChI Key: VFWHUICOJGVIOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methoxybenzamide, also known as BM-17, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-[[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methoxybenzamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, N-[[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methoxybenzamide has been shown to induce cell cycle arrest and apoptosis, as well as inhibit angiogenesis and metastasis. In neuroprotection, N-[[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methoxybenzamide has been shown to reduce oxidative stress and inflammation, and increase the expression of neuroprotective proteins. Inflammation is another area where N-[[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methoxybenzamide has shown potential, with studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress.
Biochemical and Physiological Effects:
N-[[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methoxybenzamide has been shown to have a range of biochemical and physiological effects in various studies. In cancer cells, N-[[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methoxybenzamide has been shown to induce cell cycle arrest and apoptosis, as well as inhibit angiogenesis and metastasis. In neuroprotection, N-[[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methoxybenzamide has been shown to reduce oxidative stress and inflammation, and increase the expression of neuroprotective proteins. Inflammation is another area where N-[[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methoxybenzamide has shown potential, with studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using N-[[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methoxybenzamide in lab experiments is its potential therapeutic applications in various fields, including cancer research, neuroprotection, and inflammation. However, one limitation is the limited availability of N-[[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methoxybenzamide, which may make it difficult to conduct large-scale experiments.

Future Directions

There are several future directions for research on N-[[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methoxybenzamide. One area of interest is the development of more efficient synthesis methods to increase the availability of N-[[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methoxybenzamide for research. Another area of interest is the exploration of its potential therapeutic applications in other fields, such as cardiovascular disease and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of N-[[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methoxybenzamide and its potential side effects.

Synthesis Methods

The synthesis of N-[[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methoxybenzamide involves the reaction of 5-chloro-2-aminobenzoxazole with 2-methyl-3-nitrobenzoic acid, followed by reduction of the nitro group and subsequent reaction with thionyl chloride and methylamine. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N-[[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methoxybenzamide has been studied for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and inflammation. In cancer research, N-[[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methoxybenzamide has shown promising results as a potential anti-cancer agent, inhibiting the growth of cancer cells in vitro and in vivo. In neuroprotection, N-[[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methoxybenzamide has been shown to protect against oxidative stress and improve cognitive function in animal models of Alzheimer's disease. Inflammation is another area where N-[[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methoxybenzamide has shown potential, with studies demonstrating its ability to reduce inflammation and pain in animal models of arthritis.

properties

CAS RN

6408-60-2

Product Name

N-[[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methoxybenzamide

Molecular Formula

C23H18ClN3O3S

Molecular Weight

451.9 g/mol

IUPAC Name

N-[[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methoxybenzamide

InChI

InChI=1S/C23H18ClN3O3S/c1-13-15(22-25-18-12-14(24)10-11-20(18)30-22)7-5-8-17(13)26-23(31)27-21(28)16-6-3-4-9-19(16)29-2/h3-12H,1-2H3,(H2,26,27,28,31)

InChI Key

VFWHUICOJGVIOH-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1NC(=S)NC(=O)C2=CC=CC=C2OC)C3=NC4=C(O3)C=CC(=C4)Cl

Canonical SMILES

CC1=C(C=CC=C1NC(=S)NC(=O)C2=CC=CC=C2OC)C3=NC4=C(O3)C=CC(=C4)Cl

Origin of Product

United States

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